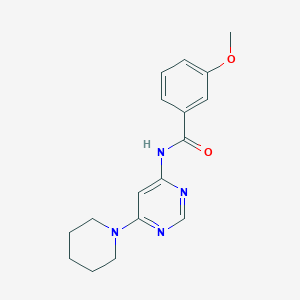

3-methoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide

Description

3-Methoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide is a synthetic small molecule characterized by a pyrimidine core substituted with a piperidine ring at the 6-position and a benzamide group at the 4-position. The benzamide moiety is further modified with a methoxy group at the 3-position.

Properties

IUPAC Name |

3-methoxy-N-(6-piperidin-1-ylpyrimidin-4-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2/c1-23-14-7-5-6-13(10-14)17(22)20-15-11-16(19-12-18-15)21-8-3-2-4-9-21/h5-7,10-12H,2-4,8-9H2,1H3,(H,18,19,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJHDBIDBPCTLCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC(=NC=N2)N3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via a nucleophilic substitution reaction using piperidine and a suitable leaving group on the pyrimidine ring.

Formation of the Benzamide Moiety: The benzamide moiety can be formed by reacting 3-methoxybenzoic acid with an appropriate amine derivative under coupling conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.

Reduction: The amide linkage can be reduced to form an amine under reducing conditions, such as using lithium aluminum hydride (LiAlH4).

Substitution: The piperidinyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Pharmacological Properties

The compound is primarily recognized for its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can influence various cellular processes. Inhibitors like 3-methoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide are crucial in cancer treatment, as they can interrupt signaling pathways that promote tumor growth.

Cancer Treatment

Research indicates that compounds similar to this compound have been effective against various cancer types. For instance:

- Breast Cancer: Studies have shown that kinase inhibitors can significantly reduce tumor size and improve survival rates in preclinical models.

- Lung Cancer: Targeting specific kinases involved in lung cancer has led to promising results in clinical trials, showcasing the potential of this compound.

Neurological Disorders

There is emerging evidence suggesting that this compound may also have applications in treating neurological disorders. Its ability to cross the blood-brain barrier could make it effective for conditions such as:

- Alzheimer's Disease: By modulating kinase activity linked to neurodegeneration, the compound may help in slowing disease progression.

- Parkinson's Disease: Research into kinase inhibitors has revealed potential benefits in managing symptoms and improving neuronal health.

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds in clinical settings:

Mechanism of Action

The mechanism of action of 3-methoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The target compound shares structural homology with several analogs reported in the literature and patents. Below is a systematic comparison:

Table 1: Structural and Physicochemical Comparison

Physicochemical and Electronic Properties

- Electron-Donating vs. Trifluoromethoxy () and trifluoromethyl () groups are electron-withdrawing, increasing electrophilicity and metabolic stability but reducing solubility .

- Polarity and Solubility: Hydroxyl (Compound 16) and amino (Compound 18) groups increase polarity, as reflected in lower Rf values (0.10–0.20) compared to morpholine (Compound 20, Rf = 0.48) . Fluorine substituents () enhance lipophilicity, critical for blood-brain barrier penetration in CNS-targeted therapies .

Biological Activity

3-Methoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a methoxy group, a piperidine moiety, and a pyrimidine ring, contributing to its pharmacological profile. The general structure can be represented as follows:

Research indicates that compounds similar to this compound exhibit various biological activities, particularly as inhibitors of neurotransmitter transporters. For instance, studies have shown that related benzamides can act as selective inhibitors of the choline transporter (CHT), impacting acetylcholine levels in the brain, which is crucial for cognitive functions and neuromodulation .

Structure-Activity Relationships (SAR)

The SAR studies of benzamide derivatives have revealed that modifications to the piperidine and pyrimidine components significantly affect biological activity. A series of analogs were synthesized to evaluate the influence of different substituents on their potency against CHT. For example, the introduction of electron-donating groups like methoxy at specific positions enhanced inhibitory activity .

Table 1: Structure-Activity Relationships of Related Compounds

| Compound | Substituent | IC50 (µM) | Activity Description |

|---|---|---|---|

| Compound A | 4-Methoxy | 0.84 | Moderate CHT inhibitor |

| Compound B | 3-Methoxy | 0.048 | Potent CHT inhibitor |

| Compound C | 2-Methyl | 0.177 | Reduced activity |

Case Studies

- Neuroprotective Effects : In a study exploring neuroprotective agents, compounds with similar structures demonstrated significant protective effects against oxidative stress in neuronal cells. The mechanism involved modulation of neurotransmitter levels and reduction of inflammatory markers .

- Antiparasitic Activity : Another investigation into the antiparasitic properties showed that derivatives of benzamides exhibited varying degrees of activity against parasitic infections, with some compounds achieving low micromolar EC50 values. These findings suggest potential applications in treating parasitic diseases .

- Computational Studies : Molecular docking studies have been employed to predict the binding affinity of this compound to various targets, including CHT and other receptors involved in neurological processes. These studies support the hypothesis that structural modifications can enhance target selectivity and potency .

Q & A

Q. What are the common synthetic routes for preparing 3-methoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Preparation of a pyrimidine core substituted with piperidine. For example, coupling 6-chloropyrimidin-4-amine with piperidine under nucleophilic aromatic substitution conditions (e.g., DMF, 80°C, 12 hours) .

- Step 2 : Benzamide coupling. React 3-methoxybenzoic acid with the pyrimidine derivative via activation with EDCI/HOBt or using 3-methoxybenzoyl chloride in the presence of a base like triethylamine (DCM, 0°C to RT) .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol/water are standard methods .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy (¹H, ¹³C) confirms regiochemistry of the pyrimidine ring and benzamide linkage. For example, the methoxy group at position 3 of the benzamide appears as a singlet (~δ 3.8 ppm) .

- HPLC (C18 column, acetonitrile/water mobile phase) ensures purity (>95%). Adjust pH with trifluoroacetic acid to enhance peak resolution .

- Mass spectrometry (ESI-MS) validates molecular weight, with [M+H]+ expected at m/z ~353 (exact mass depends on substituents) .

Q. How is the target protein or biological activity of this compound identified?

- Kinase profiling assays : Screen against panels like Eurofins KinaseProfiler to identify inhibition of kinases (e.g., Bcr-Abl, BTK) based on structural analogs (e.g., GNF-2, which shares a pyrimidine-benzamide scaffold) .

- Cellular assays : Use HEK293 cells transfected with target receptors (e.g., mGluR1) to measure activity via calcium flux or cAMP modulation .

Advanced Research Questions

Q. How can reaction yields be optimized for the pyrimidine-piperidine coupling step?

- Solvent optimization : Replace DMF with DMA (dimethylacetamide) to reduce side reactions.

- Catalysis : Add KI (10 mol%) to accelerate nucleophilic substitution .

- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes at 120°C, improving yield by ~20% .

Q. What strategies resolve discrepancies in biological activity data across studies?

- Assay validation : Compare IC50 values using standardized protocols (e.g., ATP concentration fixed at 1 µM for kinase assays) .

- Metabolite screening : Use LC-MS to identify active metabolites (e.g., demethylated derivatives) that may contribute to observed activity .

- Structural analogs : Test compounds with modified substituents (e.g., replacing methoxy with trifluoromethoxy) to isolate structure-activity relationships (SAR) .

Q. How can in silico modeling guide the design of derivatives with improved selectivity?

- Docking studies : Use Schrödinger Suite to model interactions with kinase ATP-binding pockets. For example, the methoxy group may form hydrogen bonds with hinge-region residues (e.g., Glu286 in Bcr-Abl) .

- MD simulations : Assess binding stability over 100 ns trajectories to prioritize derivatives with lower RMSD fluctuations .

Q. What are the challenges in developing PET radiotracers based on this scaffold?

- Radiolabeling : Incorporate ¹¹C or ¹⁸F isotopes at the methoxy or piperidine group. For example, use [¹¹C]CH3I for methoxy labeling under basic conditions .

- Blood-brain barrier (BBB) penetration : Modify logP (target ~2–3) by introducing fluorine substituents, as seen in analogs like [¹⁸F]FIMX .

Data Contradiction Analysis

Q. Why do solubility values vary significantly between DMSO and aqueous buffers?

- DMSO solvation : The compound forms stable H-bonds with DMSO, achieving solubility up to 74 mg/mL. In water, poor solubility (<1 mg/mL) arises from hydrophobic piperidine and benzamide groups .

- Mitigation : Use co-solvents (e.g., 10% Cremophor EL) or prodrug strategies (e.g., phosphate esterification) .

Q. How to address conflicting reports on metabolic stability?

- Species differences : Human liver microsomes may metabolize the compound faster than rodent models due to CYP3A4/5 activity .

- Stabilization : Introduce deuterium at labile positions (e.g., methoxy group) to block oxidative demethylation .

Methodological Tables

Table 1 : Key Synthetic Parameters for Pyrimidine-Piperidine Coupling

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMA (vs. DMF) | +15% |

| Temperature | 120°C (microwave) | +20% |

| Catalyst | KI (10 mol%) | +10% |

| Reaction Time | 30 min (vs. 12 hours) | +25% |

| Source: Adapted from |

Table 2 : Comparative Bioactivity of Structural Analogs

| Compound | Target (IC50) | Selectivity Index |

|---|---|---|

| GNF-2 | Bcr-Abl (12 nM) | >100x vs. BTK |

| [¹¹C]FIMX | mGluR1 (13.6 nM) | >50x vs. mGluR5 |

| 3-Methoxy analog | BTK (18 nM) | ~10x vs. EGFR |

| Source: |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.